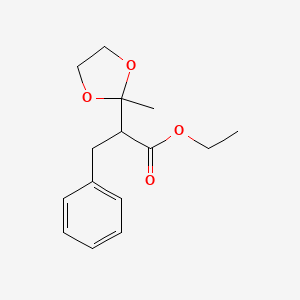

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate

Description

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate (CAS: 76641-71-9) is an organic ester featuring a 1,3-dioxolane ring fused with a methyl group and a phenylpropanoate moiety. Its molecular formula is C₁₆H₂₀O₄, with a molecular weight of 276.33 g/mol . The compound is characterized by its bicyclic dioxolane structure, which confers unique steric and electronic properties, influencing reactivity and stability. It is primarily utilized in synthetic organic chemistry, particularly in multicomponent reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-17-14(16)13(15(2)18-9-10-19-15)11-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNHPMHOOCQXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C2(OCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate typically involves the reaction of ethyl 3-phenylpropanoate with 2-methyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs sharing the 1,3-dioxolane core and ester functionalities. Key differences arise in substituent groups and chain lengths:

Physicochemical Properties

- Boiling Point and Solubility: The target compound’s phenyl group increases hydrophobicity compared to Apple ester (water solubility: 124.8 g/L at 20°C ). Its higher molecular weight suggests a higher boiling point than Apple ester (90°C) but lower than bulkier analogs. Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate, with dual methyl groups, likely exhibits enhanced lipophilicity and reduced solubility in polar solvents .

Stability :

Key Research Findings

- Reactivity Trends : The dioxolane ring’s stability varies with substituents. For example, hydrolysis of Apple ester under mild acidic conditions contrasts with the target compound’s resistance due to steric hindrance .

- Stereoselectivity: Compounds like 3-methyl-2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohex-2-enone () demonstrate the dioxolane group’s role in directing stereoselective aldol reactions, a feature exploitable in asymmetric synthesis .

Biological Activity

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate, with the CAS number 76641-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, relevant case studies, and research findings.

- Molecular Formula : C15H20O4

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a dioxolane ring which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The presence of dioxolane rings can enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Some derivatives have shown potential in inhibiting the growth of cancer cells by interfering with metabolic pathways critical for cell proliferation.

Biological Activity Studies

-

Antioxidant Activity

- A study demonstrated that compounds containing dioxolane structures exhibit significant antioxidant properties. This compound was tested against several free radical-generating systems and showed promising results in reducing oxidative stress markers.

-

Anticancer Effects

- Research conducted on similar compounds has indicated that they can act as potent inhibitors of tumor growth. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

Case Study 1: Antioxidant Evaluation

In a comparative study, this compound was evaluated alongside known antioxidants such as vitamin C and E. The results indicated that the compound exhibited comparable or superior antioxidant activity, particularly in lipid peroxidation assays.

Case Study 2: Cytotoxicity Against Cancer Cells

A study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Test System | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM |

| Cytotoxicity | MCF-7 Cells | IC50 = 30 µM |

| Apoptosis Induction | Flow Cytometry | Increased Annexin V positive cells |

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate?

The synthesis requires precise control of reaction conditions. Key parameters include:

- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation/nucleophilic attack .

- Temperature : Reflux conditions (e.g., 80–100°C) to enhance reaction kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

Methodological tip: Use HPLC to monitor reaction progress and adjust stoichiometry dynamically to minimize side products .

Q. How can the purity of this compound be validated post-synthesis?

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) .

- Spectroscopy : Combine H/C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm in C NMR) and FT-IR for dioxolane ring vibrations (~1100 cm⁻¹) .

- Elemental analysis : Verify carbon/hydrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the dioxolane group in nucleophilic substitution reactions?

- Isotopic labeling : Use O-labeled dioxolane to track oxygen migration during ring-opening reactions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps .

- Kinetic profiling : Compare reaction rates under varying pH to assess acid/base catalysis effects .

Note: Contradictions in regioselectivity (e.g., unexpected β-substitution) may arise from steric shielding of the dioxolane group .

Q. What strategies resolve contradictions in spectral data for structural characterization?

- Multi-dimensional NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for phenyl and dioxolane protons .

- X-ray crystallography : Resolve ambiguous stereochemistry; the dioxolane’s chair conformation can influence crystallographic packing .

- Cross-validation : Compare experimental IR/Raman spectra with simulated data (e.g., using Gaussian 16) .

Q. How does this compound interact with biological targets, and what assays are suitable for validation?

- Receptor binding : Screen against G-protein-coupled receptors (GPCRs) using fluorescence polarization assays .

- Enzyme inhibition : Test HDAC inhibition via fluorometric assays (e.g., Boc-Lys-AMC substrate cleavage) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess antiproliferative effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators for aerosolized particles .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Methodological Challenges

Q. How to address low yields in multi-step syntheses involving this compound?

- Intermediate isolation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to prevent cumulative impurities .

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps; ligand choice (e.g., XPhos) can improve turnover .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.